molecular formula C27H46O2 B8083268 7-Hydroxycholesterol

7-Hydroxycholesterol

Cat. No. B8083268
M. Wt: 402.7 g/mol
InChI Key: OYXZMSRRJOYLLO-UOQFGJKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxycholesterol is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Endogenous Modulator for Arylhydrocarbon Receptor : 7-Ketocholesterol, a derivative of 7-Hydroxycholesterol, acts as an endogenous modulator inhibiting transactivation by the arylhydrocarbon receptor (AhR) through competitive binding. This suggests its role in the modulation of AhR-dependent pathways and its potential influence on related cardiovascular diseases and lipid peroxidation (Savouret et al., 2001).

  • Toxicity to Human Monocyte-Macrophages : Oxysterols like this compound have shown toxicity to human monocyte-macrophages. This is important for understanding atherosclerosis as these oxysterols are found in oxidized low-density lipoprotein (LDL) and atherosclerotic lesions (Clare et al., 1995).

  • Hepatic Cholesterol 7α-Hydroxylase Activity : The activity of cholesterol 7α-hydroxylase, a key enzyme in bile acid biosynthesis, can be determined using this compound. This is crucial for studying disorders of lipid metabolism (Nicolau et al., 1974).

  • Oxysterol Toxicity and Biological Activities : 7-Ketocholesterol and 7β-Hydroxycholesterol, derivatives of this compound, are significant in cytotoxic properties and are associated with cardiovascular diseases, eye conditions, neurodegenerative disorders, and inflammatory bowel diseases. Understanding their biological activities is crucial for developing countermeasures (Vejux et al., 2020).

  • Role in Ca2+ Oscillations and Apoptosis : 7β-Hydroxycholesterol can induce Ca2+ oscillations, MAP kinase activation, and apoptosis in human aortic smooth muscle cells. This finding is significant for understanding the cellular mechanisms underlying atherosclerosis (Ares et al., 2000).

  • Inducing Inflammation through CCL2 Production : 7α-Hydroxycholesterol has been shown to induce inflammation by enhancing the production of chemokine (C-C motif) ligand 2 (CCL2), which is important in the context of atherosclerosis progression (Kim et al., 2015).

  • Oxysterol 7α-Hydroxylase Activity in Bile Acid Biosynthesis : Studies on cholesterol 7α-hydroxylase (CYP7A) reveal its activity towards various oxysterols, indicating its role in bile acid biosynthesis and potential implications for gene expression regulation and cholesterol homeostasis (Norlin et al., 2000).

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZMSRRJOYLLO-UOQFGJKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxycholesterol
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7-Hydroxycholesterol
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7-Hydroxycholesterol
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7-Hydroxycholesterol
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7-Hydroxycholesterol
Reactant of Route 6
7-Hydroxycholesterol

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